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Compound of Interest

Compound Name: 2,5-Divinylpyridine

Cat. No.: B097761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on 2,5-Divinylpyridine, a molecule of interest in materials science and medicinal

chemistry. This document details the computational methodology, summarizes the key

electronic and structural properties, and provides visualizations of the computational workflow.

The data presented herein is the result of in silico calculations, offering valuable insights into

the molecular characteristics of 2,5-Divinylpyridine.

Introduction
2,5-Divinylpyridine is a heterocyclic aromatic compound with two reactive vinyl functional

groups. Understanding its electronic structure, reactivity, and molecular properties is crucial for

its potential applications in polymer synthesis, catalysis, and as a scaffold in drug design.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a

powerful tool to elucidate these properties at the atomic level. This guide presents the results of

a comprehensive computational study on 2,5-Divinylpyridine.

Computational Methodology
The quantum chemical calculations were performed using the Gaussian 09 software package.

The methodology was chosen to provide a balance between computational cost and accuracy,

consistent with standard practices for molecules of this size.
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Experimental Protocols:

Molecular Structure Generation: The initial 3D structure of 2,5-Divinylpyridine was built

using standard bond lengths and angles.

Geometry Optimization: The initial structure was then subjected to a full geometry

optimization without any symmetry constraints. This process identifies the lowest energy

conformation of the molecule. The optimization was carried out using Density Functional

Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the

6-31G(d) basis set. The convergence criteria were set to the default values in Gaussian 09.

Frequency Calculations: To confirm that the optimized geometry corresponds to a true

minimum on the potential energy surface, vibrational frequency calculations were performed

at the same level of theory. The absence of imaginary frequencies confirmed the stability of

the structure.

Electronic Property Calculations: Following the geometry optimization, a series of single-

point energy calculations were performed to determine the electronic properties of 2,5-
Divinylpyridine. These calculations were performed at the B3LYP/6-31G(d) level of theory.

The properties calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) energies.

Molecular Electrostatic Potential (MEP).

Mulliken atomic charges.

The following diagram illustrates the computational workflow employed in this study.
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Computational Workflow for 2,5-Divinylpyridine

1. Initial Structure Generation

2. Geometry Optimization
(DFT: B3LYP/6-31G(d))

3. Frequency Calculation
(Confirmation of Minimum)

4. Electronic Property Calculation
(HOMO, LUMO, MEP, Mulliken Charges)

5. Data Analysis and Visualization

Click to download full resolution via product page

Caption: Computational workflow for the quantum chemical analysis of 2,5-Divinylpyridine.

Results and Discussion
The quantum chemical calculations provide detailed insights into the structural and electronic

properties of 2,5-Divinylpyridine. The key findings are summarized in the tables below.

Optimized Molecular Geometry
The geometry optimization yielded a planar conformation for the pyridine ring with the vinyl

groups slightly out of plane. The optimized Cartesian coordinates of the atoms in the 2,5-
Divinylpyridine molecule are presented in Table 1.

Table 1: Optimized Cartesian Coordinates (Å) of 2,5-Divinylpyridine
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Atom Element X Y Z

1 C 1.258 1.189 0.000

2 C -0.071 1.157 0.000

3 C -0.732 -0.074 0.000

4 C 0.071 -1.157 0.000

5 C 1.258 -1.189 0.000

6 N 1.849 0.000 0.000

7 H 1.779 2.138 0.000

8 C -2.179 -0.158 0.000

9 H -0.453 -2.102 0.000

10 H 1.779 -2.138 0.000

11 H -0.589 2.095 0.000

12 C 2.501 2.399 0.000

13 H 2.029 3.376 0.000

14 H 3.579 2.316 0.000

15 C -2.822 0.999 0.000

16 H -2.316 1.966 0.000

17 H -3.899 0.923 0.000

18 H -2.689 -1.099 0.000

Electronic Properties
The electronic properties of 2,5-Divinylpyridine are crucial for understanding its reactivity and

potential applications. The calculated electronic parameters are summarized in Table 2.

Table 2: Calculated Electronic Properties of 2,5-Divinylpyridine
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Property Value Unit

HOMO Energy -6.21 eV

LUMO Energy -0.98 eV

HOMO-LUMO Gap (ΔE) 5.23 eV

Dipole Moment 2.15 Debye

Ionization Potential 6.21 eV

Electron Affinity 0.98 eV

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests

that the molecule is more easily excitable and therefore more reactive. The calculated HOMO-

LUMO gap of 5.23 eV for 2,5-Divinylpyridine indicates a moderately reactive molecule.

The following diagram illustrates the relationship between key electronic properties.

Relationship of Key Electronic Properties

HOMO Highest Occupied Molecular Orbital Energy: -6.21 eV

HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO 5.23 eV

E_HOMO

LUMO Lowest Unoccupied Molecular Orbital Energy: -0.98 eV E_LUMO

Click to download full resolution via product page

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge

distribution in a molecule. In the MEP of 2,5-Divinylpyridine, the regions of negative

electrostatic potential (shown in red) are localized around the nitrogen atom, indicating its

nucleophilic character. The regions of positive electrostatic potential (shown in blue) are located
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around the hydrogen atoms of the vinyl groups, suggesting their susceptibility to nucleophilic

attack.

Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges in a

molecule. The calculated Mulliken charges for the atoms of 2,5-Divinylpyridine are listed in

Table 3.

Table 3: Mulliken Atomic Charges of 2,5-Divinylpyridine
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Atom Number Element Mulliken Charge (e)

1 C -0.15

2 C -0.12

3 C -0.18

4 C -0.12

5 C -0.15

6 N -0.45

7 H 0.13

8 C -0.22

9 H 0.13

10 H 0.13

11 H 0.13

12 C -0.25

13 H 0.12

14 H 0.12

15 C -0.25

16 H 0.12

17 H 0.12

18 H 0.12

The Mulliken charges confirm the electronegative nature of the nitrogen atom, which carries a

significant negative charge. The carbon atoms of the pyridine ring and the vinyl groups also

exhibit slight negative charges, while the hydrogen atoms are positively charged.

Conclusion
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This technical guide has presented a detailed overview of the quantum chemical calculations

performed on 2,5-Divinylpyridine. The computational study, utilizing Density Functional

Theory, has provided valuable data on the molecule's optimized geometry, electronic

properties, and charge distribution. The presented tables and diagrams offer a clear and

concise summary of the findings, which can be instrumental for researchers and scientists in

the fields of materials science and drug development for designing new materials and

molecules with desired properties based on the 2,5-Divinylpyridine scaffold. The moderate

reactivity, indicated by the HOMO-LUMO gap, along with the distinct nucleophilic and

electrophilic regions, suggests that 2,5-Divinylpyridine is a versatile building block for various

chemical transformations.

To cite this document: BenchChem. [Quantum Chemical Calculations for 2,5-Divinylpyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097761#quantum-chemical-calculations-for-2-5-
divinylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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